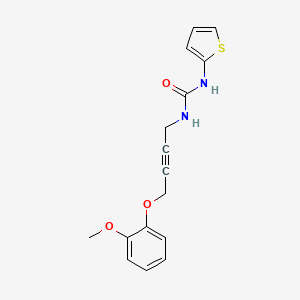

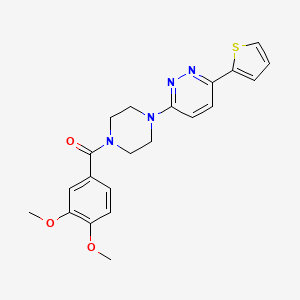

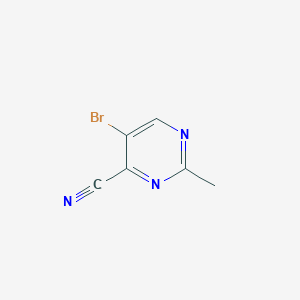

![molecular formula C14H16O2 B2459111 3-(2-フェニルエチル)ビシクロ[1.1.1]ペンタン-1-カルボン酸 CAS No. 2287311-67-3](/img/structure/B2459111.png)

3-(2-フェニルエチル)ビシクロ[1.1.1]ペンタン-1-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, also known as BPCA, is a bicyclic amino acid that has gained significant attention in the scientific community due to its unique structure and potential applications. BPCA is a chiral compound with two enantiomers, (R)-BPCA and (S)-BPCA, which have different properties and activities. In

作用機序

The mechanism of action of 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is not fully understood, but it is believed to involve the interaction of the phenylethyl group with specific receptors or enzymes. The stereochemistry of 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid plays a crucial role in its activity, as the (R)-enantiomer has been reported to be more active than the (S)-enantiomer in some cases. The exact targets of 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid and the mechanism of its activity are still under investigation.

Biochemical and Physiological Effects:

3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has been reported to have several biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of neurotransmitter release, and the regulation of gene expression. It has also been shown to have antioxidant and anti-inflammatory properties. The exact mechanisms underlying these effects are still being explored.

実験室実験の利点と制限

3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its high cost and limited availability can be a limitation for some researchers. In addition, the stereochemistry of 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be challenging to control, which can affect its activity and specificity.

将来の方向性

There are several future directions for the study of 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid. One area of interest is the development of new synthetic methods for the preparation of 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid and its derivatives. Another area of research is the identification of the molecular targets of 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid and the elucidation of its mechanism of action. In addition, the exploration of the potential applications of 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid in catalysis and materials science is an exciting avenue for future research. Overall, the study of 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has the potential to lead to the development of new drugs, materials, and catalysts with important applications in various fields.

合成法

3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of the bicyclic core, followed by the introduction of the carboxylic acid and the phenylethyl group. Several methods have been reported for the synthesis of 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, including the Diels-Alder reaction, the Stille coupling reaction, and the Grignard reaction. The choice of method depends on the availability of starting materials and the desired stereochemistry of the product.

科学的研究の応用

- ビルディングブロック: 3-(2-フェニルエチル)ビシクロ[1.1.1]ペンタン-1-カルボン酸は、合成化学において貴重なビルディングブロックとして機能します。 研究者らは、この化合物の迅速な合成方法を開発しており、現代の医薬品化学のフロンティアを拡大しています .

- 生物学的研究: このビシクロ[1.1.1]ペンタン誘導体のモチーフは、生物学的研究においてプローブとして使用されており、創薬における潜在的な有用性を示しています .

- 分子ロッドとローター: EN300-6761870を含むビシクロ[1.1.1]ペンタン誘導体は、材料科学において分子ロッドとローターとして研究されています。 これらの化合物は、剛直なケージ状構造により、独自の特性を示します .

- 超分子リンカーユニット: 研究者らは、これらの誘導体を超分子リンカーユニットとして使用することを検討しており、調整された特性を持つ機能性材料の設計に貢献しています .

- 芳香族リポキシンB4アナログ: EN300-6761870を含むBCP含有上側鎖の合成により、関連する芳香族リポキシンB4アナログの開発が可能になりました。 これらの化合物は、炎症や免疫応答の研究に影響を与える可能性があります .

- クロマトグラフィーへの応用: EN300-6761870は、分析クロマトグラフィーにおいて参照物質として使用できます。 その独特の構造は、方法のバリデーションと品質管理に役立つ標準物質となります.

医薬品化学と創薬

材料科学

ケミカルバイオロジー

分析化学

要約すると、3-(2-フェニルエチル)ビシクロ[1.1.1]ペンタン-1-カルボン酸は、創薬から材料科学まで、さまざまな科学分野で有望な特性を示しています。そのケージ状構造と官能基は、継続的な研究とイノベーションにとって興味深い対象となっています。 🌟 .

特性

IUPAC Name |

3-(2-phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c15-12(16)14-8-13(9-14,10-14)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCASXOVMOESIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C(=O)O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

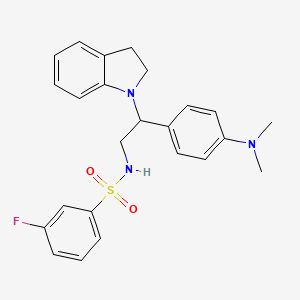

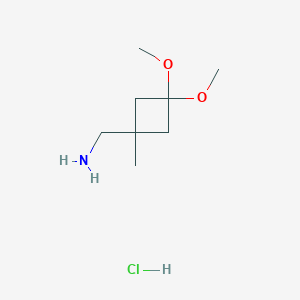

![3-Cyclobutyl-6-[4-(4-methoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2459028.png)

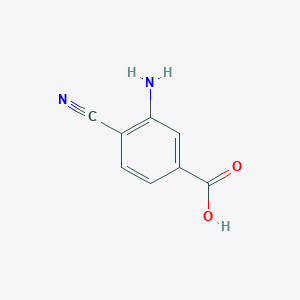

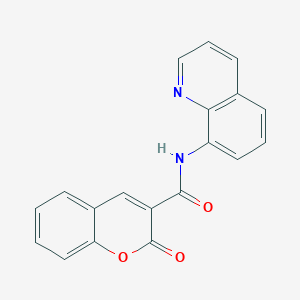

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-chlorobenzoate](/img/structure/B2459029.png)

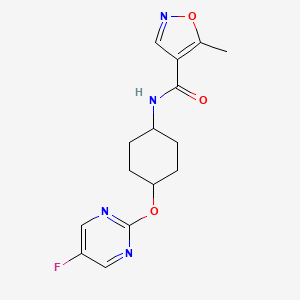

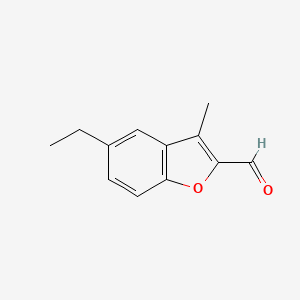

![3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2459031.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B2459032.png)